5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. The compound is a thieno[2,3-d]pyrimidine derivative, which has been synthesized using various methods.
Scientific Research Applications
Anti-Cancer Activity
Thieno[2,3-d]pyrimidine-derived compounds, including “5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, have been designed and synthesized to target VEGFR-2, a protein involved in cancer cell growth . These compounds have shown potential anti-cancer activities, particularly against MCF-7 and HepG2 cancer cell lines . They inhibit VEGFR-2 and prevent cancer cell growth .
Induction of Cell Cycle Arrest
These compounds, particularly compound 18, have been found to induce cell cycle arrest in the G2/M phase in MCF-7 cancer cells . This means they can stop the cells from dividing and growing .
Promotion of Apoptosis
Apoptosis, or programmed cell death, is another mechanism through which these compounds exert their anti-cancer effects . Compound 18 has been found to promote apoptosis in MCF-7 cancer cells by increasing BAX and decreasing Bcl-2 . It also significantly raises the levels of caspase-8 and caspase-9 .
KRAS G12D Inhibition
Thieno[2,3-d]pyrimidine analogs have been designed and synthesized as KRAS G12D inhibitors . These compounds exhibit potent antiproliferative activity on KRAS G12D mutated cancer cell lines (Panc1, SW1990, and CT26) with IC 50 values in the low micromolar range .
Antimycobacterial Activity
Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Drug Development Potential
Computational ADMET and toxicity studies have been conducted to evaluate the potential of thieno[2,3-d]pyrimidine derivatives for drug development . The results suggest that these compounds, particularly compound 18, could be promising candidates for further development into effective cancer treatments .
Mechanism of Action
Target of Action
The primary targets of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease .
Mode of Action
The exact mode of action of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one It has been observed that this compound exhibits significant antimycobacterial activity . This suggests that it interacts with its targets in a way that inhibits their growth or survival .
Biochemical Pathways
The biochemical pathways affected by 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Given its antimycobacterial activity, it can be inferred that it interferes with essential biochemical pathways in mycobacteria .
Result of Action
The molecular and cellular effects of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one It is known that the compound has significant antimycobacterial activity, suggesting that it effectively inhibits the growth or survival of mycobacteria .
properties
IUPAC Name |
5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLNUGOWVBAJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.